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Compound of Interest

Compound Name: Propylene glycol monooleate

Cat. No.: B072195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol monooleate (PGMO) is a versatile non-ionic surfactant and emulsifier

increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability

of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, arising

from the esterification of propylene glycol with oleic acid, allows it to act as a solvent, emulsifier,

and penetration enhancer. This document provides detailed application notes and protocols for

the effective use of propylene glycol monooleate in various pharmaceutical preparations.

Physicochemical Properties and Applications
Propylene glycol monooleate is a colorless to pale yellow, oily liquid. Its functional properties

make it a valuable excipient in a range of dosage forms.[1]

Key Properties:

Emulsifier and Stabilizer: It facilitates the formation and stabilization of emulsions by

reducing the interfacial tension between oil and water phases.[2]

Solubilizing Agent: It can significantly enhance the solubility of hydrophobic (lipophilic) drugs,

thereby improving their dissolution and potential for absorption.[1]

Penetration Enhancer: In topical and transdermal formulations, it can improve the

permeation of APIs through the skin.[3]
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Solvent and Carrier: It serves as a solvent and carrier for APIs in oral, topical, and injectable

preparations.[2][3]

Primary Applications:

Self-Emulsifying Drug Delivery Systems (SEDDS): PGMO is a common lipid component in

SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that

spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an

aqueous medium, such as the gastrointestinal fluids.[4][5][6] This enhances the oral

bioavailability of poorly soluble drugs.[7]

Topical Formulations: It is used in creams, gels, and lotions to improve drug solubility, skin

penetration, and overall formulation stability.[3]

Oral Solutions: PGMO can be used to formulate oral solutions of drugs with poor aqueous

solubility.[8]

Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the application of propylene
glycol monooleate and similar esters in pharmaceutical formulations.

Table 1: Solubility of Poorly Soluble Drugs in Various Excipients
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Drug
Propylene
Glycol
Monoester

Other
Oils/Lipids

Solubility
(mg/mL or
mg/g)

Reference

Ibuprofen
Propylene Glycol

Monocaprylate
Oleic Acid

Similar to Oleic

Acid
[9]

Ibuprofen Propylene Glycol - >300 mg/g [10]

Ketoconazole Propylene Glycol
Polyethylene

Glycol (PEG)

Higher than PEG

and Glycerin
[11]

Ketoconazole - Oleic Acid

8.5 x 10⁻³ (mole

fraction at 318.2

K)

[12]

Progesterone Propylene Glycol Ethanol 1g in 5 mL [9]

Table 2: Example Formulations of Self-Emulsifying Drug Delivery Systems (SEDDS)
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Drug

Oil Phase
(including
PGMO or
derivative)

Surfactant
Co-
surfactant

Droplet Size
(nm)

Reference

Celecoxib

Capryol 90

(Propylene

glycol

monocaprylat

e)

Cremophor

RH 40

Propylene

Glycol
169.4 [13]

Itraconazole Capryol 90
Labrasol,

Tween 20
Transcutol P <200 [14]

Cyclosporine

A

Maisine 35-1

(glyceryl

monolinoleat

e)

Kolliphor

RH40

Ethanol,

Propylene

Glycol

~40 [15]

Morin

Labrafil M

1944 CS

(Oleoyl

polyoxyl-6

glycerides)

Cremophor

RH 40
Transcutol P ~140 [15]

Simvastatin
Castor

Oil/Olive Oil
- - - [16]

Experimental Protocols
This section provides detailed methodologies for key experiments involving propylene glycol
monooleate.

Protocol 1: Preparation of a Self-Emulsifying Drug
Delivery System (SEDDS)
This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble

drug.
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1. Materials and Equipment:

Active Pharmaceutical Ingredient (API)

Propylene Glycol Monooleate (Oil phase)

Surfactant (e.g., Cremophor RH 40, Tween 80)

Co-surfactant (e.g., Propylene Glycol, Transcutol P)

Vortex mixer

Magnetic stirrer with heating plate

Water bath

Particle size analyzer

2. Procedure:

Excipient Screening:

Determine the solubility of the API in various oils, surfactants, and co-surfactants to select
components with the highest solubilizing capacity.[5]

Construction of Pseudo-Ternary Phase Diagram:

Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight
ratios.
For each mixture, titrate with water dropwise under gentle agitation.
Visually observe the mixtures for transparency and phase separation to identify the
microemulsion region.[17]

Formulation Preparation:

Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant
within the microemulsion region.
Accurately weigh the required amounts of propylene glycol monooleate, surfactant, and
co-surfactant into a glass vial.
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Heat the mixture to 30-50°C while stirring to ensure homogeneity.[4]
Add the pre-weighed API to the mixture and stir until it is completely dissolved.[16]

Characterization:

Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation to
a larger volume of water (e.g., 1:100 ratio) with gentle agitation and observe the formation of
a clear or slightly bluish-white emulsion.
Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and
polydispersity index (PDI) using a particle size analyzer.
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to
assess its physical stability.

Protocol 2: In Vitro Skin Permeation Study using Franz
Diffusion Cells
This protocol describes the methodology to evaluate the effect of propylene glycol
monooleate on the skin permeation of a drug from a topical formulation.

1. Materials and Equipment:

Franz diffusion cells

Excised skin (e.g., human or animal)

Topical formulation containing the API and propylene glycol monooleate

Receptor medium (e.g., phosphate-buffered saline)

Magnetic stir bars

Water bath with circulator

HPLC or other suitable analytical instrument

2. Procedure:

Skin Preparation:
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Thaw the excised skin at room temperature.
Carefully remove any subcutaneous fat.
Cut the skin into appropriate sizes to fit the Franz diffusion cells.

Franz Cell Assembly:

Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium, ensuring
no air bubbles are trapped.
Place a small magnetic stir bar in the receptor chamber.
Mount the prepared skin membrane between the donor and receptor chambers, with the
stratum corneum side facing the donor compartment.
Clamp the two chambers together securely.

Experiment Execution:

Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin
surface temperature is approximately 32°C.
Apply a known amount of the topical formulation evenly onto the surface of the skin in the
donor chamber.
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of
the receptor medium from the sampling arm.
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

Sample Analysis:

Analyze the collected samples for drug concentration using a validated analytical method
(e.g., HPLC).

Data Analysis:

Calculate the cumulative amount of drug permeated per unit area of the skin at each time
point.
Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of
the curve represents the steady-state flux (Jss).

Protocol 3: Preparation of a Topical Microemulsion Gel
This protocol details the preparation of a microemulsion-based gel for topical delivery.
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1. Materials and Equipment:

API

Propylene Glycol Monooleate (Oil phase)

Surfactant (e.g., Tween 80)

Co-surfactant (e.g., Propylene Glycol)

Gelling agent (e.g., Carbopol)

Neutralizing agent (e.g., Triethanolamine)

Magnetic stirrer

Homogenizer

2. Procedure:

Microemulsion Preparation:

Prepare the oil phase by dissolving the API in propylene glycol monooleate.
Prepare the aqueous phase.
Separately, mix the surfactant and co-surfactant.
Slowly add the oil phase to the surfactant/co-surfactant mixture with constant stirring to form
the microemulsion pre-concentrate.
Add the aqueous phase dropwise to the pre-concentrate with continuous stirring.[8]

Gel Preparation:

Disperse the gelling agent (e.g., Carbopol) in a portion of the aqueous phase with continuous
stirring until a uniform dispersion is formed.
Slowly add the prepared microemulsion to the gel base with gentle mixing.
Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the
desired pH and viscosity are achieved.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b072195?utm_src=pdf-body
https://www.benchchem.com/product/b072195?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 4: Stability Testing of a Propylene Glycol
Monooleate-Containing Formulation
This protocol provides a general framework for assessing the stability of a pharmaceutical

formulation containing propylene glycol monooleate.

1. Materials and Equipment:

Stability chambers (controlled temperature and humidity)

Validated stability-indicating analytical method (e.g., HPLC)

pH meter

Viscometer

Microscope

2. Procedure:

Sample Preparation and Storage:

Package the formulation in the intended final container-closure system.
Place the samples in stability chambers under long-term (e.g., 25°C/60% RH or 30°C/65%
RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[18]

Testing Schedule:

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-
term; 0, 3, 6 months for accelerated).[19]

Analytical Testing:

Assay and Impurities: Use a validated stability-indicating method to determine the
concentration of the API and to detect and quantify any degradation products.
Physical Properties: Evaluate appearance, color, odor, pH, and viscosity. For emulsions,
assess phase separation, globule size, and microscopic appearance.

Forced Degradation Studies (as part of method validation):
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Subject the drug substance and/or formulation to stress conditions such as acid and base
hydrolysis, oxidation, heat, and photolysis to generate potential degradation products and to
demonstrate the specificity of the analytical method.[7][18][19][20]

Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and

workflows related to the use of propylene glycol monooleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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